

## The Developmental Odyssey of SPR206: A Next-Generation Polymyxin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | SPR206 acetate |           |
| Cat. No.:            | B13393021      | Get Quote |

Cambridge, MA - Spero Therapeutics' SPR206, an intravenously administered next-generation polymyxin antibiotic, has concluded its development journey. Designed to combat multi-drug resistant (MDR) Gram-negative bacterial infections, particularly hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP), the program was ultimately discontinued in the first quarter of 2025 following a pipeline reprioritization. This in-depth guide chronicles the scientific and clinical development of SPR206, from its promising preclinical data to its comprehensive Phase 1 evaluation.

# Preclinical Foundation: Potency Against Resistant Pathogens

SPR206 was engineered to improve upon the therapeutic window of existing polymyxins, which are often limited by nephrotoxicity. Its mechanism of action involves a direct interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane disruption and bacterial cell death.

#### In Vitro Activity

SPR206 demonstrated potent in vitro activity against a broad spectrum of clinically important Gram-negative pathogens, including carbapenem-resistant strains. Multiple studies consistently showed that SPR206's minimum inhibitory concentrations (MICs) were comparable to or lower than those of polymyxin B and colistin against a variety of bacterial isolates.



| Pathogen                                                      | SPR206<br>MIC50<br>(µg/mL) | SPR206<br>MIC90<br>(µg/mL) | Polymyxi<br>n B<br>MIC50<br>(µg/mL) | Polymyxi<br>n B<br>MIC90<br>(µg/mL) | Colistin<br>MIC50<br>(µg/mL) | Colistin<br>MIC90<br>(µg/mL) |
|---------------------------------------------------------------|----------------------------|----------------------------|-------------------------------------|-------------------------------------|------------------------------|------------------------------|
| Acinetobac<br>ter<br>baumannii                                | 0.12 - 0.5                 | 0.25 - 2                   | 0.5                                 | 1                                   | 0.5                          | 1                            |
| Pseudomo<br>nas<br>aeruginosa                                 | 0.25                       | 0.25 - 0.5                 | -                                   | -                                   | 1                            | 2                            |
| Enterobact erales                                             | 0.06                       | 0.25                       | -                                   | -                                   | 0.25                         | 0.5                          |
| Carbapene<br>m-<br>Resistant<br>Enterobact<br>erales<br>(CRE) | 0.06 - 0.5                 | 0.5 - 64                   | -                                   | -                                   | -                            | -                            |

### In Vivo Efficacy in Murine Infection Models

Preclinical evaluation in murine models of infection further substantiated the potential of SPR206. In neutropenic mice with thigh or lung infections caused by MDR Acinetobacter baumannii and Pseudomonas aeruginosa, SPR206 demonstrated significant, dose-dependent reductions in bacterial burden.



| Infection<br>Model       | Pathogen      | Treatment | Dosage<br>(mg/kg) | Mean Change<br>in Bacterial<br>Burden (log10<br>CFU/g) |
|--------------------------|---------------|-----------|-------------------|--------------------------------------------------------|
| Murine Lung<br>Infection | A. baumannii  | SPR206    | 10                | -3.01                                                  |
| SPR206                   | 20            | -4.58     | _                 |                                                        |
| SPR206                   | 30            | -4.40     |                   |                                                        |
| Polymyxin B              | 10            | -0.75     |                   |                                                        |
| Polymyxin B              | 20            | -2.79     |                   |                                                        |
| Vehicle Control          | -             | +0.9      |                   |                                                        |
| Murine Lung<br>Infection | P. aeruginosa | SPR206    | 10                | -2.61                                                  |
| SPR206                   | 30            | -3.58     | _                 |                                                        |
| Polymyxin B              | 10            | -1.76     | _                 |                                                        |
| Polymyxin B              | 25            | -1.52     | _                 |                                                        |
| Vehicle Control          | -             | +1.98     |                   |                                                        |

### Clinical Development: A Trio of Phase 1 Studies

The clinical development program for SPR206 encompassed three key Phase 1 studies to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.

## First-in-Human, Single and Multiple Ascending Dose Study (NCT03792308)

This initial study assessed the safety and pharmacokinetics of SPR206 in single ascending doses (SAD) and multiple ascending doses (MAD). The drug was found to be generally well-tolerated, with no evidence of nephrotoxicity at anticipated therapeutic doses.

Pharmacokinetic Parameters (MAD, 100 mg q8h for 14 days)



| Parameter                            | Value            |
|--------------------------------------|------------------|
| Cmax (Maximum Concentration)         | ~4.5 μg/mL       |
| Tmax (Time to Maximum Concentration) | ~1 hour          |
| t1/2 (Half-life)                     | ~2.4 - 4.1 hours |

| Accumulation | No appreciable accumulation |

#### Bronchoalveolar Lavage (BAL) Study (NCT04868292)

To determine the penetration of SPR206 into the lungs, a BAL study was conducted. The results were encouraging, showing that SPR206 reached concentrations in the epithelial lining fluid (ELF) of the lungs that were predictive of therapeutic efficacy against common respiratory pathogens.

| Parameter                                        | Value |
|--------------------------------------------------|-------|
| Mean ELF to Plasma Concentration Ratio (AUC0-8h) | 0.264 |

#### Renal Impairment Study (NCT04865393)

Given that polymyxins are known for potential nephrotoxicity, a dedicated study in subjects with varying degrees of renal impairment was crucial. This study characterized the pharmacokinetic profile of SPR206 in these populations and provided data to inform potential dose adjustments.

#### **Regulatory Milestones and Strategic Partnerships**

SPR206 was granted Qualified Infectious Disease Product (QIDP) designation by the U.S. Food and Drug Administration (FDA) for the treatment of complicated urinary tract infections and HABP/VABP. Spero Therapeutics also entered into a licensing agreement with Pfizer for the development and commercialization of SPR206 in ex-U.S. and ex-Asia territories.

### **Discontinuation of the SPR206 Program**



Despite the promising early-stage data, Spero Therapeutics announced the discontinuation of the SPR206 development program in the first quarter of 2025. The decision was based on a review and reprioritization of the company's pipeline.

# Experimental Protocols In Vitro Susceptibility Testing

Minimum inhibitory concentrations (MICs) were determined by broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Cation-adjusted Mueller-Hinton broth was used as the testing medium.

#### **Murine Infection Models**

- Animals: Immunocompetent or neutropenic CD-1 or BALB/c mice were used. Neutropenia was induced by intraperitoneal injection of cyclophosphamide.
- Infection: Mice were infected via intramuscular (thigh infection) or intranasal/intratracheal (lung infection) administration of a bacterial suspension.
- Treatment: SPR206 or comparator antibiotics were administered intravenously or subcutaneously at various dosing regimens starting at a specified time post-infection.
- Endpoint: The primary endpoint was the change in bacterial burden (log10 CFU/g) in the thigh or lung tissue after a defined period of treatment, typically 24 hours.

#### **Clinical Trial Protocols**

Detailed protocols for the Phase 1 studies can be accessed through their respective ClinicalTrials.gov identifiers:

- NCT03792308: First-in-Human Study of SPR206 in Healthy Subjects.
- NCT04868292: A Study to Evaluate the Intrapulmonary Pharmacokinetics of SPR206 in Healthy Adult Participants.
- NCT04865393: A Study to Assess the Pharmacokinetics and Safety of SPR206 in Participants With Renal Impairment.





## **Visualizing the Science**









#### Click to download full resolution via product page

To cite this document: BenchChem. [The Developmental Odyssey of SPR206: A Next-Generation Polymyxin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13393021#spero-therapeutics-pipeline-spr206-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com